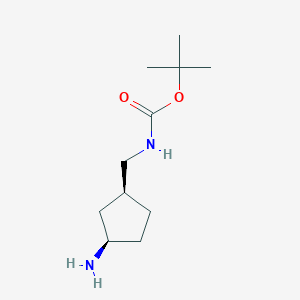

cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

Descripción general

Descripción

Cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a carbamate derivative notable for its potential therapeutic applications, particularly in the modulation of biological systems. This compound's unique structural features, including a cyclopentyl group and an amino functional group, contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- Structural Features :

- Cyclopentyl ring

- Amino group

- Tert-butyl ester functional group

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its interactions within the central nervous system (CNS). Key areas of biological activity include:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Carbamate Formation : Utilizing appropriate amines and isocyanates to form the carbamate linkage.

- Cyclization Techniques : Employing cyclization reactions to introduce the cyclopentyl moiety.

These methods enhance the compound's accessibility for research purposes and allow for further modifications to optimize biological activity .

Interaction Studies

Interaction studies focusing on this compound aim to elucidate its binding affinity with various biological targets. These studies are crucial for determining the therapeutic viability of this compound and guiding future modifications to enhance efficacy.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-Amino-cyclobutyl)methyl-carbamic acid | Cyclobutyl ring instead of cyclopentyl | Smaller ring size may affect biological activity |

| (3-Amino-cyclohexyl)methyl-carbamic acid | Cyclohexyl ring | Larger ring may alter pharmacokinetics |

| cis-(4-Amino-cyclopentylmethyl)-carbamic acid | Different position of amino group | Potentially different biological activity |

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound, providing insight into potential biological activities:

- CNS Modulation : Research has shown that structurally related compounds can significantly impact neurotransmitter systems, suggesting that this compound may possess similar properties.

- Metabolic Effects : Studies on FASN inhibitors indicate that targeting lipid metabolism can lead to beneficial metabolic effects in peripheral tissues and may reduce food intake through hypothalamic pathways .

- Antiviral Potential : Investigations into related carbamate derivatives have highlighted their antiviral properties against various viral strains, warranting further exploration of this compound in this context .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester has garnered attention for its potential therapeutic applications. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression. Preliminary studies indicate that it may interact with specific receptors in the central nervous system, although detailed pharmacological profiles are still under investigation.

Drug Development

The compound is being explored as a lead compound in drug development due to its unique structural features that may confer distinct biological activities compared to other carbamate derivatives. It may serve as an intermediate in synthesizing more complex pharmaceuticals or as a tool compound for studying receptor interactions .

Neuropharmacology

Research indicates that this compound could act as an inhibitor or modulator of neurotransmitter systems. This activity is particularly relevant for developing drugs targeting neurological disorders, suggesting its potential role in enhancing cognitive function or alleviating mood disorders .

Synthesis and Reactivity

The compound can undergo hydrolysis to yield the corresponding amine and carbamic acid, a typical reaction for carbamate esters. It can also participate in nucleophilic substitution reactions due to the presence of its carbamate functional group, which can be targeted by various nucleophiles.

Case Studies and Research Findings

Propiedades

IUPAC Name |

tert-butyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFXVPWOUHXSLO-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.